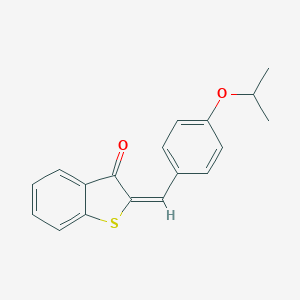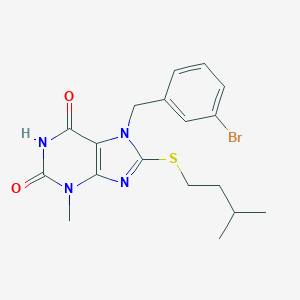![molecular formula C26H21N B415622 4-(1-naphthyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline](/img/structure/B415622.png)
4-(1-naphthyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-naphthyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a fused ring system that includes naphthalene and cyclopentaquinoline moieties, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-naphthyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with naphthalene derivatives and cyclopentaquinoline intermediates, the reaction can be catalyzed using Lewis acids or other suitable catalysts to facilitate the formation of the fused ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of high-purity reagents and optimized reaction conditions ensures the efficient and cost-effective synthesis of the compound. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-(1-naphthyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the naphthalene or quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline derivatives with varying degrees of oxidation.
Reduction: Tetrahydro derivatives with reduced ring systems.
Substitution: Substituted naphthalene or quinoline derivatives with functional groups like halogens, amines, or thiols.
科学的研究の応用
4-(1-naphthyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4-(1-naphthyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 4-(2,6-dichlorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline
- 4-(2,4-dichlorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline
Uniqueness
4-(1-naphthyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties
特性
分子式 |
C26H21N |
|---|---|
分子量 |
347.4g/mol |
IUPAC名 |
12-naphthalen-1-yl-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,15-hexaene |
InChI |
InChI=1S/C26H21N/c1-3-10-19-17(7-1)9-5-13-22(19)26-23-14-6-12-21(23)25-20-11-4-2-8-18(20)15-16-24(25)27-26/h1-13,15-16,21,23,26-27H,14H2 |
InChIキー |
KXJJUWSWIKOUNP-UHFFFAOYSA-N |
SMILES |
C1C=CC2C1C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC6=CC=CC=C65 |
正規SMILES |
C1C=CC2C1C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC6=CC=CC=C65 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Benzenesulfonyl-(4-fluoro-phenyl)-amino]-N-furan-2-ylmethyl-acetamide](/img/structure/B415540.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B415541.png)

![N-cyclopentyl-2-[4-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B415543.png)
![N-(2-furylmethyl)-2-[4-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B415545.png)
![2-(4-Isobutoxy-benzylidene)-benzo[b]thiophen-3-one](/img/structure/B415546.png)
![2-[4-nitro(phenylsulfonyl)anilino]-N-[2-({[4-nitro(phenylsulfonyl)anilino]acetyl}amino)phenyl]acetamide](/img/structure/B415548.png)
![N-(2,5-dimethoxyphenyl)-2-[4-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B415549.png)
![N-(4-fluorophenyl)-2-[4-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B415550.png)
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-heptyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B415553.png)

![4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B415557.png)
![7-(3-bromobenzyl)-8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B415561.png)
![ethyl {[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B415562.png)
